1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one
Description
Chemical Structure: This compound features a spirocyclic indoline-piperidine core with a methyl group at the 1-position and a cyclopropylsulfonyl moiety at the 1'-position (Figure 1). The spiro architecture introduces conformational rigidity, which may enhance target binding specificity in pharmacological applications.
- Step 1: Cyclization of substituted indoles with piperidine precursors.
- Step 2: Functionalization via acylation, sulfonylation, or alkylation. For example, 1'-benzyl derivatives are prepared through Pd/C-catalyzed hydrogenation of benzyl-protected intermediates (78% yield).
Pharmacological Relevance: Spirocyclic compounds are frequently explored as kinase inhibitors (e.g., c-Met/ALK) due to their ability to occupy hydrophobic pockets in enzyme active sites.
Properties
IUPAC Name |
1'-cyclopropylsulfonyl-1-methylspiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-17-14-5-3-2-4-13(14)16(15(17)19)8-10-18(11-9-16)22(20,21)12-6-7-12/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQQGLUYSMOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which can then be further modified through a series of steps to introduce the cyclopropylsulfonyl and spiro linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes
Chemical Reactions Analysis
Types of Reactions
1’-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: Its unique properties could be exploited in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4’-piperidin]-2-one is not well-documented. its structure suggests that it could interact with various molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence biological pathways and processes, making it a potential candidate for further research in drug discovery.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key structural analogs and their substituents are compared in Table 1 :
*Estimated based on molecular formula (C₁₆H₂₀N₂O₃S).
Key Observations :
- 1'-Benzyl Derivatives : These are commonly used intermediates but lack sulfonyl groups, reducing their polarity and possibly bioavailability.
- Methylsulfonyl Analogs : These exhibit rotamerism in NMR spectra due to restricted rotation around the sulfonyl group, a feature that may also apply to the cyclopropylsulfonyl analog.
Pharmacological Activity
Kinase Inhibition
- Compound 5b (SMU-B): A structurally related aminopyridyl-spiro[indoline-3,4'-piperidin]-2-one inhibits c-Met/ALK with >50% tumor growth suppression in xenograft models.
- Target Compound: No direct activity data are available, but its sulfonyl group may mimic the sulfonamide pharmacophore seen in kinase inhibitors like SMU-B.
Selectivity
Biological Activity
1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure that may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one can be represented as:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 264.34 g/mol
This compound contains a spiro-indoline core, which is known for its diverse biological activities. The cyclopropylsulfonyl group is particularly notable for its potential interactions with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some spirocyclic compounds have been shown to inhibit specific enzymes, affecting metabolic pathways.
- Modulation of Receptor Activity : These compounds may interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Therapeutic Potential
1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one has been investigated for several therapeutic applications:
- Antidepressant Activity : Some derivatives have shown promise in modulating serotonin and norepinephrine levels.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
A review of the literature reveals several studies exploring the biological activity of similar compounds:
- Study on Antidepressant Effects : A study demonstrated that analogs of spiro[indoline-3,4'-piperidine] exhibited significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin and norepinephrine .
- Cytotoxicity Assessment : Research indicated that certain derivatives displayed selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
- Enzyme Inhibition Studies : Compounds with similar sulfonyl groups were evaluated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes .
Data Table of Biological Activities
Q & A
Q. Optimization Strategies :
- Catalysts : Use of transition metals (e.g., Pd) to enhance regioselectivity and reduce byproducts .
- Solvent Selection : Polar solvents improve solubility of intermediates, while non-polar solvents favor cyclization .
- Temperature Control : Reflux conditions (80–120°C) for sulfonylation ensure complete conversion without decomposition .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Basic Research Focus
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and substituent positions (e.g., cyclopropylsulfonyl group at C1') .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities .
- X-ray Crystallography : Resolves 3D conformation of the spiro system and bond angles (e.g., dihedral angles between indoline and piperidin rings) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
How does the cyclopropylsulfonyl group influence biological activity compared to other sulfonyl derivatives?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Activity | Key Observations |
|---|---|---|
| Cyclopropylsulfonyl | Enhanced metabolic stability | Increased half-life in hepatic microsomes |
| Methylsulfonyl | Higher receptor binding affinity | Stronger inhibition of serotonin reuptake |
| Benzylsulfonyl | Reduced solubility | Limited bioavailability in aqueous media |
Q. Mechanistic Rationale :
- The cyclopropyl group reduces steric hindrance, improving membrane permeability compared to bulkier substituents .
- Electronegative sulfonyl groups enhance interactions with polar residues in target proteins (e.g., kinases) .
What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
Advanced Research Focus
Common discrepancies and solutions:
- Metabolic Instability : In vitro assays may overlook hepatic clearance. Use stable isotope labeling to track metabolite formation in vivo .
- Protein Binding : Adjust for plasma protein binding differences using equilibrium dialysis or ultrafiltration .
- Dose-Response Variability : Conduct PK/PD modeling to correlate exposure levels with efficacy .
Q. Case Study :
- In vitro IC₅₀ : 50 nM (serotonin transporter inhibition) vs. in vivo ED₅₀ : 5 mg/kg (mouse model). Discrepancy resolved by identifying active metabolites via LC-MS/MS .
How do structural modifications at the indoline nitrogen (N1) affect reactivity and bioactivity?
Advanced Research Focus
Experimental Design :
- Methylation vs. Acylation :
- N1-Methyl : Improves metabolic stability but reduces hydrogen-bonding capacity with targets .
- N1-Acyl : Enhances solubility but may introduce steric clashes in binding pockets .
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Note : No acute toxicity data available; assume precautions for sulfonamide-class compounds (e.g., potential sensitization) .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Focus
Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to serotonin transporters (SERT) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values using partial least squares regression .
Validation : Compare predicted binding energies with SPR (surface plasmon resonance) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
